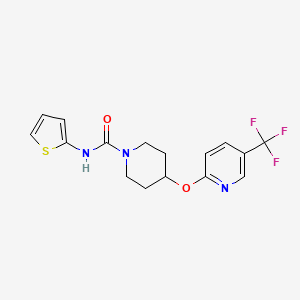

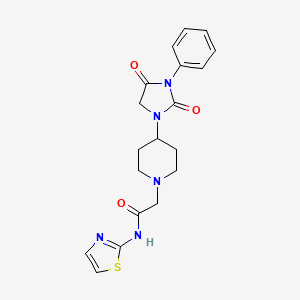

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. In

Wissenschaftliche Forschungsanwendungen

C(1)-Functionalization of Tetrahydroisoquinolines

This compound is an important structural motif of various natural products and therapeutic lead compounds . It has been used in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of an iminium intermediate .

Precursor for Alkaloids

The compound can act as a precursor for various alkaloids displaying multifarious biological activities . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Antineuroinflammatory Agents

N-benzyl THIQs, which are structurally similar to this compound, are known to function as antineuroinflammatory agents . They could potentially be used in the treatment of neuroinflammatory diseases.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.

Synthesis of Biologically Important Nitrogen Heterocycles

Over the past several years, considerable interest in organic and medicinal chemistry has been directed toward the synthesis of various biologically important nitrogen heterocycles . This compound, being a nitrogen heterocycle itself, could potentially be used in these syntheses.

Wirkmechanismus

Target of Action

The compound, also known as CTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical and industrial applications. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents .

Mode of Action

The compound’s interaction with its targets likely involves the isomerization of an iminium intermediate .

Result of Action

, it is likely that CTI has similar effects.

Action Environment

The action, efficacy, and stability of CTI may be influenced by various environmental factors. For example, the synthesis of THIQ derivatives often involves multicomponent reactions, which can be affected by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVVCWUIDKRQFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)